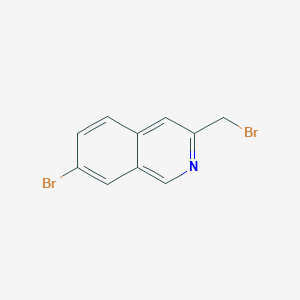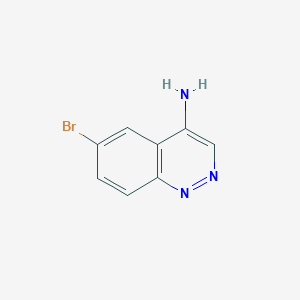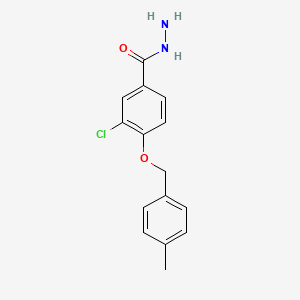
Methyl 1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its diverse biological activities and is widely studied in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with esters or acids. One common method includes the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring . Another approach involves the reaction between Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and N-methyl-2-pyrrolidone.
Major Products
The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds.
Applications De Recherche Scientifique
Methyl 1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in organic synthesis.
1,2,5-Oxadiazole: Less commonly studied but still relevant in certain chemical contexts.
Uniqueness
Methyl 1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
methyl 1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-8-4(7)3-6-5-2-9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLAARNUOKZRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)





![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)




